molecular formula C19H20ClNOS B14394282 2-tert-Butyl-5-chloro-4,4-diphenyl-1,2-thiazolidin-3-one CAS No. 89882-56-4

2-tert-Butyl-5-chloro-4,4-diphenyl-1,2-thiazolidin-3-one

Cat. No.: B14394282
CAS No.: 89882-56-4
M. Wt: 345.9 g/mol
InChI Key: GJPLXEWNIJJPDT-UHFFFAOYSA-N
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Description

2-tert-Butyl-5-chloro-4,4-diphenyl-1,2-thiazolidin-3-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-5-chloro-4,4-diphenyl-1,2-thiazolidin-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-5-chloro-4,4-diphenyl-1,2-thiazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines with different substituents.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as potassium carbonate, and a polar aprotic solvent, such as dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research has indicated potential anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-tert-Butyl-5-chloro-4,4-diphenyl-1,2-thiazolidin-3-one exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In the context of its anti-inflammatory and anticancer properties, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    5-Chloro-4,4-diphenyl-1,2-thiazolidin-3-one: Lacks the tert-butyl group, potentially altering its solubility and stability.

    2-tert-Butyl-5-chloro-1,2-thiazolidin-3-one: Lacks the diphenyl groups, which may influence its overall chemical properties.

Uniqueness

2-tert-Butyl-5-chloro-4,4-diphenyl-1,2-thiazolidin-3-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both tert-butyl and chloro groups, along with the diphenyl substituents, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

89882-56-4

Molecular Formula

C19H20ClNOS

Molecular Weight

345.9 g/mol

IUPAC Name

2-tert-butyl-5-chloro-4,4-diphenyl-1,2-thiazolidin-3-one

InChI

InChI=1S/C19H20ClNOS/c1-18(2,3)21-17(22)19(16(20)23-21,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3

InChI Key

GJPLXEWNIJJPDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)C(C(S1)Cl)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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